
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used recreationally for its hallucinogenic properties. BDB is structurally similar to other phenethylamines such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). However, BDB has a unique chemical structure that makes it distinct from other phenethylamines.
作用機序
BDB acts primarily on the serotonin system in the brain, similar to other phenethylamines. It increases the release of serotonin, dopamine, and norepinephrine, leading to increased activity in the brain. BDB also has a mild affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
BDB has been shown to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to a stimulating effect. BDB also causes the release of oxytocin, a hormone that is involved in social bonding and trust. BDB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
BDB has several advantages for laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. BDB also has a relatively long half-life, which allows for longer experiments. However, BDB has several limitations, including its potential toxicity and its psychoactive effects, which may interfere with experimental results.
将来の方向性
There are several potential future directions for research on BDB. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of BDB in treating these conditions. Another area of interest is the development of new synthetic methods for BDB and other phenethylamines. New synthesis methods may lead to the development of more potent and selective compounds with potential therapeutic applications. Finally, further studies are needed to determine the long-term effects of BDB on the brain and other organs.
合成法
The synthesis of BDB involves several steps, starting with the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-phenylbutanoyl chloride. The resulting intermediate is then reduced using lithium aluminum hydride to yield BDB. The synthesis of BDB is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BDB has been studied extensively for its potential therapeutic applications. Several studies have investigated the effects of BDB on the central nervous system and its potential use as a treatment for various neurological disorders. BDB has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-15(13-6-4-3-5-7-13)18(20)19-14-8-9-16-17(12-14)22-11-10-21-16/h3-9,12,15H,2,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEADKODNNCGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

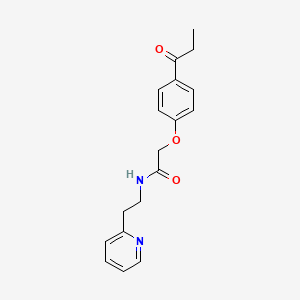
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
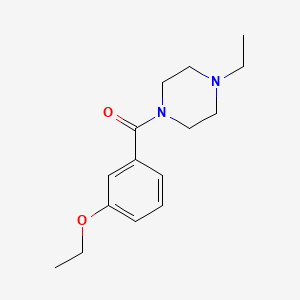
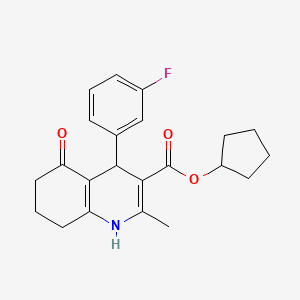
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)
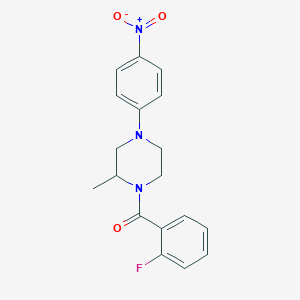
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)

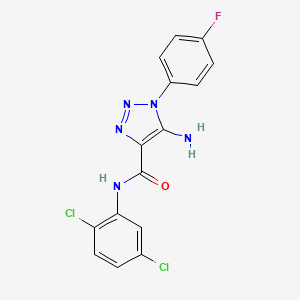
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)